molecular formula C23H19ClF3N3O6S B4090800 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B4090800
M. Wt: 557.9 g/mol
InChI Key: OHYDGTAEXMZPIR-UHFFFAOYSA-N
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Description

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the chlorination of 2-methoxyphenyl and the nitration of 4-methylphenyl. These intermediates are then subjected to sulfonylation and subsequent coupling reactions under controlled conditions to form the final product. Common reagents used in these steps include chlorinating agents, nitrating agents, sulfonyl chlorides, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Aromatic substitution reactions can be employed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophilic or nucleophilic reagents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide include other glycinamide derivatives with different substituents on the aromatic rings or variations in the sulfonyl groups. Examples include:

  • N~2~-(5-bromo-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
  • N~2~-(5-chloro-2-ethoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

Uniqueness

The uniqueness of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide lies in its specific combination of substituents, which can impart distinct chemical and biological properties. These properties may include enhanced stability, specific binding affinities, or unique reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O6S/c1-14-7-9-16(12-19(14)30(32)33)37(34,35)29(20-11-15(24)8-10-21(20)36-2)13-22(31)28-18-6-4-3-5-17(18)23(25,26)27/h3-12H,13H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYDGTAEXMZPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=C(C=CC(=C3)Cl)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 2
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N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

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